molecular formula C12H16N4O B15056224 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole

5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B15056224
M. Wt: 232.28 g/mol
InChI Key: MNRBFQOWGZMKEK-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrrole ring, a piperidine ring, and an oxadiazole ring, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

The synthesis of 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the pyrrole and oxadiazole rings with the piperidine ring under specific reaction conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the rings are replaced by other substituents. Common reagents include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted derivatives of the original compound.

Scientific Research Applications

5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

When compared to other similar compounds, 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole stands out due to its unique combination of structural features. Similar compounds include:

    5-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole: Lacks the piperidine ring, which may affect its chemical reactivity and biological activity.

    3-(Piperidin-2-yl)-1,2,4-oxadiazole: Lacks the pyrrole ring, which may influence its overall properties and applications.

    5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,3,4-oxadiazole: Contains a different oxadiazole ring, which may result in different chemical and biological behaviors.

The uniqueness of this compound lies in its specific combination of rings, which provides a versatile platform for further modifications and applications in various fields.

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

5-(1-methylpyrrol-2-yl)-3-piperidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H16N4O/c1-16-8-4-6-10(16)12-14-11(15-17-12)9-5-2-3-7-13-9/h4,6,8-9,13H,2-3,5,7H2,1H3

InChI Key

MNRBFQOWGZMKEK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=NC(=NO2)C3CCCCN3

Origin of Product

United States

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